molecular formula C23H21N3O3S2 B2992545 N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941884-79-3

N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2992545
CAS No.: 941884-79-3
M. Wt: 451.56
InChI Key: QACHEHNEGALOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, an ethylsulfonyl-substituted phenyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the ethylsulfonyl group: This step involves sulfonation of the phenyl ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyridin-2-ylmethyl group: This can be done via a nucleophilic substitution reaction where the pyridin-2-ylmethyl halide reacts with the amine group of the benzo[d]thiazole derivative.

    Formation of the acetamide linkage: The final step involves acylation of the amine with acetic anhydride or an acyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, due to its ability to inhibit certain biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can intercalate with DNA, while the ethylsulfonyl group can form hydrogen bonds with amino acid residues in proteins. The pyridin-2-ylmethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(4-methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide

Comparison:

  • Structural Differences: The position of the sulfonyl group or the pyridinyl group can significantly affect the compound’s chemical properties and biological activity.
  • Unique Features: N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-2-31(28,29)19-12-10-17(11-13-19)15-22(27)26(16-18-7-5-6-14-24-18)23-25-20-8-3-4-9-21(20)30-23/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACHEHNEGALOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.